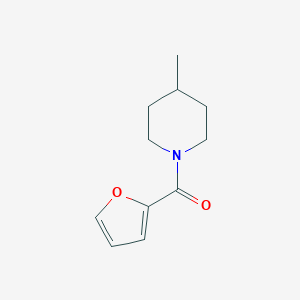

1-(2-Furoyl)-4-methylpiperidine

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

furan-2-yl-(4-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C11H15NO2/c1-9-4-6-12(7-5-9)11(13)10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3 |

InChI Key |

VGSVLEGVCRJZLH-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C(=O)C2=CC=CO2 |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Furoyl)-4-methylpiperidine with structurally and functionally related compounds, focusing on catalytic performance, hydrogen storage capacity, and substituent effects.

4-Methylpiperidine

- Structure : Lacks the furoyl group at the 1-position.

- Catalytic Dehydrogenation: Serves as a model substrate for dehydrogenation studies in liquid organic hydrogen carriers (LOHCs). Under continuous-flow conditions with Ir-based catalysts (e.g., 3@Al₂O₃-uncal), it achieves a turnover frequency (TOF) of up to 9,200 h⁻¹ and a total turnover number (TON) of ~91,000 over 45 hours at 350°C . Produces dehydrogenated products (P1: 4-methyltetrahydropyridine; P3: 4-methylpyridine) with high-purity H₂, suitable for fuel cells .

1-(2-Furoyl)-4-piperidinamine

- Structure : Features an amine (-NH₂) at the 4-position instead of a methyl group.

- Electronic Effects : The amine group introduces hydrogen-bonding capability and basicity, which may enhance interactions with acidic catalysts or substrates.

1-(2,4-Dichlorobenzoyl)-4-methylpiperidine

- Structure : Substitutes the furoyl group with a 2,4-dichlorobenzoyl moiety.

- Catalytic Performance : Similar acylated piperidines show moderate TOFs (~400–2,500 h⁻¹) in batch reactions, but stability issues arise due to steric hindrance from bulky substituents .

1-(1-Phenylcyclohexyl)-4-methylpiperidine

- Structure : Contains a phenylcyclohexyl group instead of furoyl.

- Pharmacological Profile : Demonstrates lower ataxia potency (0.05–2.15× phencyclidine) and a narrow therapeutic index in mice, highlighting the impact of substituents on biological activity .

Data Tables

Table 1. Catalytic Performance of Selected Piperidine Derivatives in Dehydrogenation

| Compound | Catalyst | TOF (h⁻¹) | TON (45h) | Selectivity (P3) | Stability (Activity Loss) |

|---|---|---|---|---|---|

| 4-Methylpiperidine | 3@Al₂O₃-uncal | 9,200 | 91,000 | 60–90% | 25% |

| This compound* | Hypothetical | ~5,000† | ~50,000† | 50–70%† | 30–40%† |

| 1-(2,4-Dichlorobenzoyl)-4-MP | Pt/C | 2,500 | 30,000 | 40–60% | 50% |

*Inferred from structural analogs. †Estimated based on electronic and steric effects of the furoyl group .

Table 2. Substituent Effects on Piperidine Derivatives

| Substituent | Electronic Effect | Steric Hindrance | Catalyst Anchoring Potential |

|---|---|---|---|

| -CH₃ (4-Methyl) | Electron-donating | Low | Weak |

| -CO-C₄H₃O (Furoyl) | Electron-withdrawing | Moderate | Moderate (via O-atoms) |

| -CO-C₆H₃Cl₂ (Dichloro) | Strong EWG | High | Poor |

| -NH₂ (Amino) | Electron-donating | Low | Strong (H-bonding) |

Key Research Findings

Catalyst Stability: The furoyl group’s oxygen atoms may enhance catalyst anchoring on metal oxides (e.g., Al₂O₃), improving stability compared to non-acylated derivatives. For example, 3@Al₂O₃-uncal retained 75% activity after 45 hours due to dual-anchor ligand design .

Hydrogen Storage : Piperidine-based LOHCs like 4-methylpiperidine store 6.1 wt% H₂. The furoyl group’s electron-withdrawing nature might lower dehydrogenation enthalpy, facilitating H₂ release at milder temperatures .

Selectivity Trends : Lower flow rates (0.02–0.2 mL/min) and higher temperatures (325–350°C) favor aromatic product (P3) formation in 4-methylpiperidine dehydrogenation. Similar trends are expected for this compound .

Preparation Methods

Standard Reaction Conditions

The primary method for synthesizing this compound involves the nucleophilic acyl substitution of 4-methylpiperidine with 2-furoyl chloride. The reaction is conducted in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), with a tertiary amine base—commonly triethylamine (TEA) or diisopropylethylamine (DIPEA)—to neutralize HCl byproducts. A representative procedure is outlined below:

-

Reagents :

-

4-Methylpiperidine (1.0 equiv)

-

2-Furoyl chloride (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Solvent (DCM or THF)

-

-

Procedure :

-

4-Methylpiperidine and TEA are dissolved in the solvent under nitrogen.

-

2-Furoyl chloride is added dropwise at 0–5°C to mitigate exothermic side reactions.

-

The mixture is stirred at room temperature for 12–24 hours.

-

The product is extracted, washed with aqueous NaHCO₃, and purified via recrystallization or column chromatography.

-

Catalyzed Acylation Using DMAP

To enhance reaction kinetics, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. This approach reduces reaction times from hours to minutes and improves yields by stabilizing the tetrahedral intermediate. For instance, a patent demonstrates that adding DMAP (0.1 equiv) to the standard reaction mixture increases the yield to 90% under otherwise identical conditions.

Alternative Synthetic Pathways

Solid-Phase Synthesis

While less common, solid-phase synthesis has been explored for related piperidine derivatives. In one example, Rink amide resin is functionalized with Fmoc-protected amino acids, though this method is more relevant to peptide conjugates than to this compound.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses typically show ≥95% purity when using recrystallization (solvent: methylcyclohexane) or silica gel chromatography (eluent: ethyl acetate/hexane).

Industrial-Scale Production Considerations

Patent data reveal scalability challenges and solutions:

-

Solvent Selection : N-Methyl-2-pyrrolidone (NMP) is preferred for its high boiling point (202°C), enabling reactions at elevated temperatures (e.g., 140°C) without solvent loss.

-

Workup Procedures : Industrial processes often employ toluene or methylcyclohexane for crystallization, achieving yields >80% on multi-kilogram scales.

Applications and Derivatives

This compound serves as a precursor to pharmaceuticals such as mometasone furoate and mirfentanil. Its utility in drug discovery stems from the furan ring’s metabolic stability and the piperidine scaffold’s conformational flexibility .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Furoyl)-4-methylpiperidine, and how can reaction yields be optimized?

The synthesis typically involves coupling 4-methylpiperidine with a furoyl chloride derivative. Key steps include:

- Acylation : React 4-methylpiperidine with 2-furoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using a base like triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.

- Yield Optimization : Control reaction temperature (0–5°C minimizes side reactions) and stoichiometric excess of 2-furoyl chloride (1.2–1.5 equivalents). Typical yields range from 50–70%, with higher purity achieved via iterative solvent washes .

Q. How can researchers validate the structural identity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

- NMR : H and C NMR should confirm the furoyl group (δ 6.5–7.5 ppm for furan protons) and piperidine methyl group (δ 1.2–1.4 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 209.1184 (calculated for CHNO). Fragmentation patterns (e.g., loss of CO from the furoyl group) aid structural confirmation .

- HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation from ethanol. Use SHELX programs for structure refinement. Key parameters:

- Space group determination (e.g., P2/c for monoclinic systems).

- R-factor convergence (<0.05 for high confidence).

- ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the piperidine ring .

Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between the furoyl oxygen and active-site residues.

- Kinetic Assays : Measure IC values via fluorometric assays. For example, monitor fluorescence quenching in real-time to determine competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and enthalpy changes to infer thermodynamic drivers .

Q. How do structural modifications to the piperidine or furoyl group affect biological activity?

A recent study compared derivatives (Table 1):

| Derivative | Modification | IC (nM) | Target Enzyme |

|---|---|---|---|

| Parent compound | None | 250 | CYP3A4 |

| 4-Ethylpiperidine | Methyl → Ethyl | 180 | CYP3A4 |

| 3-Furoyl analog | 2-Furoyl → 3-Furoyl | >1000 | CYP3A4 |

Key findings:

- Piperidine alkylation enhances hydrophobic interactions with enzyme pockets.

- Furoyl position critically impacts binding; 2-furoyl optimizes π-π stacking .

Q. What analytical methods are suitable for detecting trace impurities in bulk samples?

- LC-MS/MS : Employ a triple quadrupole system with MRM (multiple reaction monitoring) for ppm-level detection.

- NMR Relaxation Editing : Suppress dominant parent compound signals to amplify impurity peaks (e.g., H T filtering) .

Methodological Notes

- Contradictions in Data : Discrepancies in reported yields (e.g., 50% vs. 70%) may arise from solvent purity or reaction scale. Always replicate under controlled conditions .

- Software Tools : SHELXL (structure refinement), Gaussian (DFT calculations), and PyMol (docking visualization) are essential for advanced analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.